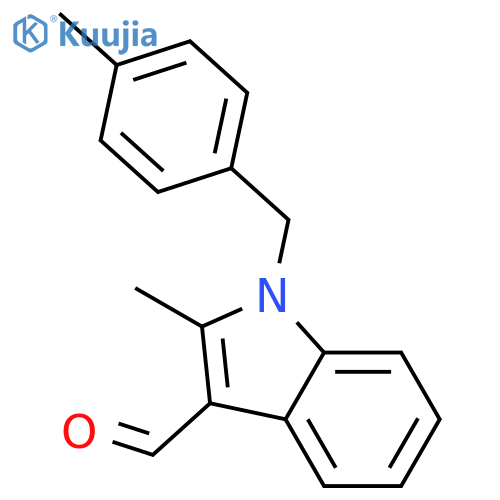

Cas no 592550-44-2 (2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)

592550-44-2 structure

商品名:2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)

- 2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

- 2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde

- EN300-231298

- 592550-44-2

- 2-methyl-1-(p-tolylmethyl)indole-3-carbaldehyde

- AKOS000295260

- STK347803

- Z57355647

- CS-0241080

- 2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde

- 2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde

-

- MDL: MFCD03906282

- インチ: InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3

- InChIKey: UEBAIQJONCIGCA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)CN2C(=C(C=O)C3=CC=CC=C32)C

計算された属性

- せいみつぶんしりょう: 263.131

- どういたいしつりょう: 263.131

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22A^2

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231298-5.0g |

2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |

592550-44-2 | 95% | 5.0g |

$743.0 | 2024-06-20 | |

| Enamine | EN300-231298-2.5g |

2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |

592550-44-2 | 95% | 2.5g |

$503.0 | 2024-06-20 | |

| Enamine | EN300-231298-0.05g |

2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |

592550-44-2 | 95% | 0.05g |

$42.0 | 2024-06-20 | |

| 1PlusChem | 1P00EXW0-100mg |

1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI) |

592550-44-2 | 95% | 100mg |

$140.00 | 2024-04-22 | |

| 1PlusChem | 1P00EXW0-250mg |

1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI) |

592550-44-2 | 95% | 250mg |

$171.00 | 2024-04-22 | |

| 1PlusChem | 1P00EXW0-1g |

1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI) |

592550-44-2 | 95% | 1g |

$368.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311750-2.5g |

2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde |

592550-44-2 | 98% | 2.5g |

¥12670.00 | 2024-05-07 | |

| Enamine | EN300-231298-5g |

2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |

592550-44-2 | 95% | 5g |

$743.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311750-5g |

2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde |

592550-44-2 | 98% | 5g |

¥18718.00 | 2024-05-07 | |

| A2B Chem LLC | AG96304-100mg |

1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI) |

592550-44-2 | 95% | 100mg |

$278.00 | 2024-04-19 |

2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

592550-44-2 (2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 249916-07-2(Borreriagenin)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:592550-44-2)2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):572.0/875.0/1557.0